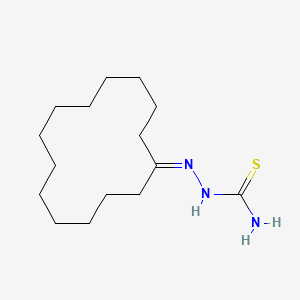

(Cyclotetradecylideneamino)thiourea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H29N3S |

|---|---|

Molecular Weight |

283.5 g/mol |

IUPAC Name |

(cyclotetradecylideneamino)thiourea |

InChI |

InChI=1S/C15H29N3S/c16-15(19)18-17-14-12-10-8-6-4-2-1-3-5-7-9-11-13-14/h1-13H2,(H3,16,18,19) |

InChI Key |

INMLJHJOHYSMOM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCCC(=NNC(=S)N)CCCCCC1 |

Origin of Product |

United States |

Coordination Chemistry of Cyclotetradecylideneamino Thiourea As a Ligand

Synthesis and Characterization of Metal Complexes:There are no published methods for the synthesis of transition metal, lanthanide, actinide, or main group element complexes with "(Cyclotetradecylideneamino)thiourea." Consequently, no characterization data, such as spectroscopic or crystallographic information, is available.

Therefore, the creation of the requested detailed article with data tables is not possible. Further research would be required to synthesize and characterize "this compound" and its metal complexes to provide the information sought.

Table of Compounds Mentioned

Since no specific complexes of this compound were found, a table of compounds as requested in the prompt cannot be generated.

Structural Elucidation of Metal Complexes

The precise arrangement of atoms within a metal complex is fundamental to understanding its chemical and physical properties. A combination of advanced spectroscopic and crystallographic techniques is employed to unravel the coordination environment of metal complexes involving this compound.

Advanced Spectroscopic Techniques for Coordination Environment (e.g., NMR, FTIR)

Spectroscopic methods are invaluable for probing the electronic and structural features of these complexes in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes. mdpi.com In the ¹H NMR spectra of metal complexes of thiourea (B124793) derivatives, the chemical shifts of protons, particularly those near the coordination sites, provide significant insights. For instance, the protons of methylene (B1212753) groups adjacent to nitrogen atoms in a morpholine (B109124) ring have been observed to shift upon coordination. mdpi.com Similarly, aromatic proton signals can also be affected by the metal ion. mdpi.com In ¹³C NMR spectra, a downfield shift of the thiocarbonyl carbon signal (C=S) upon complexation suggests a decrease in electron density at this carbon, indicating coordination through the sulfur atom. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is instrumental in identifying the donor atoms of the ligand involved in coordination. Key vibrational bands of the ligand, such as ν(N-H), ν(C=S), and ν(C-N), are compared with those of the metal complexes. mdpi.com A shift in the ν(C=S) band to a lower frequency in the complex is a strong indicator of the sulfur atom's involvement in bonding to the metal. mdpi.com Conversely, a shift of the ν(C-N) band to a higher frequency suggests an increased double bond character of the C-N bond due to the delocalization of electron density upon coordination. mdpi.comnih.gov The presence or absence of the ν(N-H) stretching vibration can indicate whether the ligand coordinates in its neutral or deprotonated form. mdpi.com

| Spectroscopic Technique | Key Observations in this compound Complexes | Interpretation |

| ¹H NMR | Shift in proton signals near potential coordination sites (e.g., CH₂, NH) | Indicates changes in the electronic environment upon metal binding. |

| ¹³C NMR | Downfield shift of the thiocarbonyl (C=S) carbon signal | Suggests coordination of the sulfur atom to the metal center. mdpi.com |

| FTIR | Shift of the ν(C=S) band to lower frequency | Confirms the involvement of the sulfur atom in the metal-ligand bond. mdpi.com |

| FTIR | Shift of the ν(C-N) band to higher frequency | Indicates increased double bond character of the C-N bond upon coordination. mdpi.comnih.gov |

| FTIR | Disappearance or shift of the ν(N-H) band | Determines whether the ligand is neutral or deprotonated upon complexation. mdpi.com |

X-ray Crystallographic Analysis of Complex Geometries

For example, in some copper(I) complexes with thiourea derivatives, a trigonal planar geometry around the copper ion has been observed, with the metal coordinated to two sulfur atoms from the thiourea ligands and a halide ion. mdpi.com The Cu-S bond lengths in such complexes are typically within the expected range for thiourea coordination. mdpi.comresearchgate.net The C=S bond length often elongates upon coordination compared to the free ligand, which is consistent with the flow of electron density towards the metal ion. researchgate.net The crystal packing of these complexes can be influenced by intermolecular hydrogen bonds, for instance between the N-H groups of the thiourea moiety and counter-ions or solvent molecules. nih.govresearchgate.net

| Metal Ion | Typical Coordination Geometry | Key Structural Features |

| Copper(I) | Trigonal Planar, Tetrahedral | Can form mononuclear, dinuclear, or polynuclear structures. mdpi.comresearchgate.netnih.govnih.gov |

| Zinc(II) | Tetrahedral | Often forms complexes with a 1:2 metal-to-ligand ratio. nih.gov |

| Nickel(II) | Square Planar | Can coordinate in a square planar fashion with N,S-donating thiourea derivatives. rsc.org |

| Platinum(II) | Square Planar | Forms stable square planar complexes with thiourea ligands. researchgate.net |

Vibrational Spectroscopy for Ligand-Metal Interactions

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is crucial for understanding the nature of the bond between the this compound ligand and the metal center. Far-infrared spectroscopy, in particular, allows for the direct observation of metal-ligand stretching vibrations. rsc.org

The metal-sulfur (M-S) stretching frequencies provide direct evidence of the coordination bond. These frequencies are dependent on several factors, including the coordination number of the metal, its electronic configuration, and the nature of the other ligands in the coordination sphere. rsc.org For transition metal complexes of thiourea, the ν(M-S) bands are typically observed in the range of 200-300 cm⁻¹. rsc.org A comparison of the vibrational spectra of a series of complexes with different metal ions can reveal trends in the strength of the M-S bond. nih.gov

Stability and Reactivity of Metal Complexes

The stability and reactivity of metal complexes of this compound are critical aspects that determine their potential applications.

Ligand Exchange Kinetics and Thermodynamics

The study of ligand exchange reactions provides insights into the lability and stability of the metal complexes. The kinetics of these reactions can be followed using techniques such as stopped-flow spectrophotometry. acs.org The rates of ligand substitution can be influenced by factors such as the nature of the incoming and leaving ligands, the metal center, and the solvent. inorgchemres.org

In some cases, ligand exchange reactions involving multidentate ligands proceed through intermediate species where the incoming ligand is partially coordinated before the leaving ligand fully dissociates. inorgchemres.org The thermodynamics of complex formation, including stability constants (β), can be determined through equilibrium studies, often using spectrophotometric methods. For instance, the stability constant for the formation of [Cu(tu)]²⁺ has been determined in aqueous solution. acs.org

Redox Chemistry of the Metal Centers within Complexes

For example, in copper complexes, the reversible Cu(II)/Cu(I) redox couple is often observed. echemcom.com The ease of this redox process can be tuned by the ligand structure. In some instances, the reaction of a thiourea ligand with a Cu(II) salt can lead to the in-situ reduction of copper(II) to copper(I), resulting in the formation of a Cu(I) complex. rsc.org The redox chemistry of these complexes is an active area of research, as it can be relevant to their potential catalytic or biological activities. acs.orgresearchgate.net

Reactivity towards Small Molecules

The reactivity of metal complexes of this compound towards small molecules is a crucial aspect of their chemical behavior, influencing their potential applications in catalysis and sensing. While specific studies on the reactivity of this compound complexes are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established chemistry of thiourea-based ligands and their coordination compounds.

Thiourea derivatives are known to be versatile ligands due to the presence of both sulfur and nitrogen donor atoms, which can lead to a variety of coordination modes. rsc.orgrsc.org The reactivity of their metal complexes is often centered around the metal ion, the thiourea backbone, or a combination of both.

Role of the Metal Center: The coordinated metal ion in a this compound complex is a primary site for interaction with small molecules. The nature of the metal, its oxidation state, and its coordination geometry significantly dictate the type of reactivity observed. For instance, open coordination sites on the metal can allow for the binding and subsequent activation of small molecules like carbon monoxide, nitric oxide, or oxygen. This activation can lead to catalytic transformations of the small molecule or changes in the spectroscopic and electronic properties of the complex, a principle utilized in sensor development.

Cooperative Reactivity: In some instances, the metal and the ligand can act in concert to react with small molecules. The ligand might participate in substrate binding or proton transfer, while the metal center facilitates redox processes or bond activation. This cooperative effect is a hallmark of many enzymatic and catalytic systems.

Advanced Spectroscopic and Structural Analysis of Cyclotetradecylideneamino Thiourea and Its Derivatives

High-Resolution NMR Spectroscopy for Structure and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular framework and the study of dynamic processes.

In the context of thiourea (B124793) derivatives, the chemical shifts of the N-H protons are particularly diagnostic. For instance, in N-alkylated sulfamic acid derivatives of thiourea, broad singlets corresponding to the NH₂ and NH₂⁺ protons of the neutral and zwitterionic forms can be observed between δ 5.92 and 9.07 ppm. researchgate.net The disappearance of the thiourea NH₂ singlet at around 7.05 ppm upon substitution is a key indicator of successful derivatization. researchgate.net For pure thiourea in DMSO-d₆, a broad signal for the NH₂ protons is observed around δ 7.2 ppm. researchgate.net

The ¹³C NMR spectrum is characterized by the thiocarbonyl (C=S) carbon signal. In pure thiourea, this resonance appears at approximately 181.95 ppm. researchgate.net For N,N'-diphenylthiourea, the thiocarbonyl carbon signal is observed at a similar chemical shift.

For thiosemicarbazones, which are structurally similar to the target compound, the imine carbon (C=N) and the thiocarbonyl carbon (C=S) are key resonances in the ¹³C NMR spectrum. The imine carbon typically resonates in the range of δ 140-160 ppm, while the thiocarbonyl carbon appears further downfield, often above δ 175 ppm.

The methylene (B1212753) protons of the cyclotetradecylidene ring are expected to produce a complex set of overlapping signals in the aliphatic region of the ¹H NMR spectrum, likely between δ 1.2 and 2.5 ppm. The specific chemical shifts and multiplicities would be sensitive to the ring conformation.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Thiourea and Related Derivatives in DMSO-d₆

| Functional Group | Chemical Shift (ppm) | Reference |

| Thiourea NH₂ | ~7.2 | researchgate.net |

| N-substituted Thiourea NH | 9.07 - 13.21 | researchgate.netnih.gov |

| Aromatic CH | 7.05 - 8.37 | researchgate.net |

This table is interactive and can be sorted by clicking on the headers.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Thiourea and Related Derivatives

| Functional Group | Chemical Shift (ppm) | Reference |

| Thiourea C=S | ~182 | researchgate.net |

| N,N'-diphenylthiourea C=S | ~180 | |

| Imine C=N (in Thiosemicarbazones) | 140 - 160 |

This table is interactive and can be sorted by clicking on the headers.

Mass Spectrometry for Molecular Structure and Fragmentation Pathways

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

For (Cyclotetradecylideneamino)thiourea, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. The fragmentation of thiourea derivatives often involves characteristic losses. For example, the mass spectrum of thiourea itself shows a molecular ion at m/z 76. nist.gov

The fragmentation of N-acylthiourea derivatives can proceed through various pathways, including cleavage of the N-C acyl bond and the C-N bond of the thiourea moiety. The fragmentation of phthalimidoacyl thiourea derivatives has been shown to involve the loss of an HN=C=S molecule. nih.gov

In the case of this compound, key fragmentation pathways would likely involve:

Cleavage of the N-N bond, generating ions corresponding to the cyclotetradecylideneamino moiety and the thiourea fragment.

Loss of small neutral molecules such as H₂S, NH₃, or CS.

Fragmentation of the cyclotetradecane (B1198814) ring, leading to a series of smaller aliphatic fragments.

The study of related thiosemicarbazones can provide further insight. Their mass spectra typically show intense molecular ion peaks and fragmentation patterns dominated by cleavage of the bond between the imine nitrogen and the thiocarbonyl carbon.

Table 3: Common Fragment Ions in the Mass Spectra of Thiourea Derivatives

| Fragment | Description |

| [M-H₂S]⁺ | Loss of hydrogen sulfide (B99878) |

| [M-NH₃]⁺ | Loss of ammonia |

| [M-CS]⁺ | Loss of carbon monosulfide |

| [R-N=C=S]⁺ | Isothiocyanate fragment |

This table is interactive and can be sorted by clicking on the headers.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) on single crystals is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate information on bond lengths, bond angles, and intermolecular interactions.

While no crystal structure is available for this compound, the crystal structures of numerous thiourea derivatives have been reported. Thiourea itself crystallizes in the orthorhombic space group Pnma. researchgate.net The C=S bond length in thiourea is typically around 1.71 Å, and the C-N bond lengths are approximately 1.33 Å, indicating significant double bond character due to resonance.

In N-substituted thioureas, the conformation around the C-N bonds can be either syn or anti. The crystal structure of 1-benzoyl-3-(4-methoxyphenyl)thiourea, for example, reveals a triclinic P-1 unit cell. researchgate.net The planarity of the thiourea unit and the presence of intramolecular and intermolecular hydrogen bonds are key features that stabilize the crystal packing. These hydrogen bonds, typically of the N-H···S and N-H···O type, play a crucial role in the formation of supramolecular architectures. researchgate.net

Table 4: Typical Bond Lengths (Å) and Angles (°) in Thiourea Derivatives from X-ray Diffraction

| Bond/Angle | Typical Value | Reference |

| C=S Bond Length | 1.68 - 1.72 Å | |

| C-N Bond Length | 1.32 - 1.35 Å | |

| N-C-N Bond Angle | 116 - 119° | |

| N-C-S Bond Angle | 120 - 122° |

This table is interactive and can be sorted by clicking on the headers.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

The IR spectrum of thiourea and its derivatives is characterized by several key absorption bands. The N-H stretching vibrations typically appear as a broad band in the region of 3100-3400 cm⁻¹. nih.gov The C-N stretching vibrations are usually observed in the 1400-1500 cm⁻¹ range. The thioamide I, II, and III bands, which have contributions from C-N stretching, N-H bending, and C=S stretching, are also characteristic. The C=S stretching vibration itself is often found in the region of 700-850 cm⁻¹, although its position can be variable and it can be coupled with other vibrations. nih.govresearchgate.net

For this compound, the IR spectrum would be expected to show:

Strong N-H stretching bands from the thiourea moiety.

C-H stretching bands from the cyclotetradecylidene ring just below 3000 cm⁻¹.

A C=N stretching vibration from the imine linkage, typically in the 1620-1680 cm⁻¹ region.

Characteristic thioamide bands.

The IR spectrum of thiourea has been extensively studied, with characteristic peaks at approximately 3371, 3260, and 3156 cm⁻¹ attributed to different N-H stretching modes. nist.gov The C=S asymmetric and symmetric stretching vibrations are found around 1585 and 1449 cm⁻¹, respectively. nist.gov

Table 5: Characteristic IR Absorption Bands (cm⁻¹) for Thiourea and its Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H Stretching | 3100 - 3400 | nih.gov |

| C-H Stretching (aliphatic) | 2850 - 2960 | |

| C=N Stretching | 1620 - 1680 | |

| C-N Stretching | 1400 - 1500 | |

| C=S Stretching | 700 - 850 | nih.govresearchgate.net |

This table is interactive and can be sorted by clicking on the headers.

Theoretical and Computational Investigations of Cyclotetradecylideneamino Thiourea

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules, offering a balance between accuracy and computational cost. mdpi.com It is widely used to calculate a variety of molecular properties for thiourea (B124793) and thiosemicarbazone derivatives. esisresearch.orgnih.gov For (Cyclotetradecylideneamino)thiourea, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to optimize the molecular geometry and compute key electronic descriptors. acs.org

The electronic reactivity and stability of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. esisresearch.org The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov For thiourea derivatives, the HOMO is typically localized on the sulfur and nitrogen atoms of the thiourea moiety, indicating these are the primary sites for electrophilic attack and coordination.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of charge distribution. In this compound, the MEP would show negative potential (red/yellow regions) around the sulfur and nitrogen atoms, identifying them as nucleophilic centers and sites for hydrogen bonding. nih.govacs.org Conversely, the hydrogen atoms of the amino group would exhibit positive potential (blue regions), acting as electrophilic centers.

Table 1: Representative Quantum Chemical Descriptors Calculated for Thiourea-like Structures This table presents typical values for thiourea derivatives based on the literature to illustrate the expected results for this compound.

| Descriptor | Typical Value/Range | Significance |

|---|---|---|

| EHOMO | -7.7 to -8.4 eV nih.gov | Electron-donating ability; higher values indicate greater reactivity. |

| ELUMO | 2.1 to 3.8 eV nih.gov | Electron-accepting ability; lower values indicate greater reactivity. |

| HOMO-LUMO Gap (ΔE) | 3.0 to 3.2 eV acs.org | Chemical reactivity and stability; smaller gap implies higher reactivity. |

| Dipole Moment (µ) | ~4.0 - 6.0 D | Polarity and solubility; a high value indicates significant charge separation. |

| Global Hardness (η) | ~1.5 - 1.6 eV | Resistance to change in electron configuration. |

| Global Softness (S) | ~0.63 - 0.67 eV-1 | Reciprocal of hardness; indicates high reactivity. |

DFT is also instrumental in modeling reaction pathways and identifying transition states, providing mechanistic insights into a molecule's formation and reactivity. For instance, theoretical studies on the ring-opening polymerization of lactides catalyzed by thiourea have elucidated the step-by-step mechanism and the role of the catalyst in lowering activation barriers. researchgate.net

For this compound, this approach could be used to:

Model its synthesis: The reaction between cyclotetradecanone, hydrazine, and an isothiocyanate could be modeled to understand the energetics of intermediate and transition states.

Investigate tautomerism: The potential for thione-thiol tautomerism within the thiourea group can be explored by calculating the relative energies of the tautomers and the energy barrier for their interconversion.

Analyze complexation: The mechanism of metal complex formation could be modeled to understand the stepwise binding of the ligand to a metal center. nih.gov

By locating the transition state structures and calculating their energies, the activation energy for a given reaction can be determined, which is crucial for predicting reaction rates and feasibility. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of flexible molecules like this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal conformational changes and intermolecular interactions. nih.gov

Table 2: Information Derived from Molecular Dynamics Simulations

| Analysis Type | Information Gained | Relevance to this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating structural stability over time. | Assesses the stability of the cyclotetradecylidene ring conformation and the thiourea group orientation. |

| Cluster Analysis | Groups similar conformations to identify the most populated and representative structures. nih.gov | Determines the dominant shapes the molecule adopts in solution. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms, highlighting flexible regions of the molecule. | Identifies the most mobile parts of the large cycloalkane ring. |

| Intermolecular Interactions | Analyzes hydrogen bonds, van der Waals forces, and electrostatic interactions with solvent or other molecules. | Predicts how the molecule interacts with its environment, including potential binding partners. |

Ligand Field Theory Applications to Metal Complexes

Thiourea derivatives are well-known for their ability to act as ligands, forming stable complexes with a wide range of transition metals. mdpi.com The coordination chemistry of these complexes is best described by Ligand Field Theory (LFT), which explains the effect of metal-ligand bonding on the energies of the metal's d-orbitals. britannica.comlibretexts.org LFT is an extension of crystal field theory that incorporates covalent character in the metal-ligand bond. fiveable.me

This compound is a polydentate ligand with multiple potential donor sites: the sulfur atom, the amino nitrogen, and the imine nitrogen. This allows for several coordination modes:

S-monodentate: The most common mode for simple thioureas, where coordination occurs through the soft sulfur atom. mdpi.com

N,S-bidentate: The ligand can form a stable chelate ring by coordinating through both a nitrogen atom and the sulfur atom.

Bridging Ligand: The thiourea group can bridge two metal centers.

The specific coordination geometry (e.g., tetrahedral, square planar, octahedral) depends on the metal ion, its oxidation state, and the stoichiometry of the complex. libretexts.org LFT explains how the ligands split the degeneracy of the metal's d-orbitals. The magnitude of this splitting (Δ) determines the electronic and magnetic properties of the complex, such as whether it is high-spin or low-spin, as well as its color. libretexts.orgnumberanalytics.com

Table 3: Potential Metal Complexes of this compound

| Metal Ion | Potential Geometry | Coordination Mode | Expected Properties |

|---|---|---|---|

| Cu(I) | Tetrahedral / Trigonal Planar | S-monodentate | Diamagnetic, likely colorless. |

| Ni(II) | Square Planar / Octahedral | N,S-bidentate | Diamagnetic (square planar) or Paramagnetic (octahedral), colored. |

| Pd(II) / Pt(II) | Square Planar | N,S-bidentate | Diamagnetic, colored. |

| Zn(II) / Cd(II) | Tetrahedral | S-monodentate or N,S-bidentate | Diamagnetic, colorless. |

Structure-Property Relationship Modeling

Structure-Property Relationship modeling, often through Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate a molecule's structural or computationally-derived features with its macroscopic properties. researchgate.netfarmaciajournal.com For this compound, this involves linking the parameters from DFT and MD simulations to its expected chemical behavior.

Key relationships include:

Electronic Properties and Reactivity: Descriptors like HOMO/LUMO energies and atomic charges from DFT can predict the molecule's reactivity in chemical reactions, its ability to act as a corrosion inhibitor, or its binding affinity to a target. mdpi.comnih.gov Studies on other thioureas have shown correlations between electronic parameters and their inhibitory effects. nih.gov

Steric and Conformational Properties: The size and conformation of the cyclotetradecylidene ring, as explored by MD simulations, will dictate steric access to the coordinating thiourea group. This can influence which metal complexes can form and the stability of the resulting structures. acs.org

Combined Effects: The lipophilicity of the large hydrocarbon ring combined with the hydrophilic, hydrogen-bonding, and metal-coordinating capabilities of the thiourea-imine headgroup creates an amphiphilic molecule. This balance is critical for properties such as solubility, membrane permeability, and self-assembly behavior.

By establishing these relationships, computational models can guide the rational design of new molecules with tailored properties, for example, by modifying the substituents on the thiourea group or changing the size of the cycloalkane ring. nih.gov

No Scientific Literature Found for this compound

Despite a comprehensive search of available scientific databases and literature, no specific information was found regarding the chemical compound "this compound" or its metal complexes.

The performed searches encompassed a wide range of keywords and databases relevant to chemical synthesis, catalysis, and material science. Queries for its synthesis, catalytic activity in asymmetric catalysis, oxidation/reduction reactions, C-C and C-X coupling reactions, mechanistic studies, and chemosensing applications for metal ions did not return any relevant results for this particular molecule.

While the broader class of thiourea derivatives is well-documented in scientific literature for a wide array of applications—including as organocatalysts for asymmetric synthesis, in redox catalysis, and as components of chemosensors—this specific derivative with a cyclotetradecylidene moiety does not appear to have been a subject of published research.

Therefore, it is not possible to generate the requested article focusing solely on the chemical compound "this compound" due to the absence of available data.

Catalytic and Material Science Applications of Cyclotetradecylideneamino Thiourea and Its Metal Complexes

Applications in Sensing and Molecular Recognition

Anion Recognition and Binding

The ability of thiourea (B124793) derivatives to act as effective and selective anion receptors is a cornerstone of their application in supramolecular chemistry. nih.gov This capacity stems from the strong hydrogen-bonding capabilities of the two N-H protons of the thiourea moiety. nih.gov These protons can form directional hydrogen bonds with a variety of anions, leading to the formation of stable host-guest complexes. nih.gov

The efficiency of anion binding is influenced by several factors, including the acidity of the N-H protons and the geometric arrangement of the binding sites. The presence of the bulky cyclotetradecylidene group in (Cyclotetradecylideneamino)thiourea is expected to create a pre-organized cavity or cleft, enhancing the selectivity for anions of a specific size and shape.

Research on analogous thiourea-based receptors has demonstrated a general trend in anion binding affinity, which is often influenced by the basicity of the anion. frontiersin.org While specific binding constants for this compound are not available, a representative trend observed for other thiourea-based receptors is presented in the table below.

Table 1: Representative Anion Binding Affinities for a Generic Thiourea-Based Receptor

| Anion | Binding Constant (K) |

| Fluoride (F⁻) | High |

| Acetate (CH₃COO⁻) | Moderate to High |

| Dihydrogen Phosphate (H₂PO₄⁻) | Moderate to High |

| Chloride (Cl⁻) | Moderate |

| Bromide (Br⁻) | Low |

| Iodide (I⁻) | Low |

Note: This table is illustrative and based on general findings for thiourea derivatives. The actual binding constants for this compound would require experimental determination.

Supramolecular Interactions for Selective Binding

Furthermore, the conformational flexibility of the cyclotetradecane (B1198814) ring could allow for an "induced-fit" mechanism, where the receptor adapts its shape to optimize binding with a specific anion. This conformational rearrangement can lead to a highly selective recognition process, discriminating between anions of similar charge and basicity but different geometries. The combination of directional hydrogen bonds and secondary supramolecular interactions is key to achieving high selectivity in anion binding. rsc.org

Advanced Materials Science Applications

The unique properties of thiourea derivatives extend beyond anion recognition into the realm of materials science, where they serve as valuable components in the synthesis of advanced materials.

Precursors for Nanomaterials Synthesis

Thiourea and its derivatives are widely used as sulfur sources in the synthesis of metal sulfide (B99878) nanoparticles. nih.gov The thermal decomposition of metal complexes containing thiourea ligands provides a controlled route to the formation of these nanomaterials with specific sizes, shapes, and crystal structures. The cyclotetradecylidene group in this compound could act as a capping agent during nanoparticle growth, preventing agglomeration and controlling the final morphology of the nanomaterial. This approach offers a pathway to novel nanomaterials with tailored optical, electronic, and catalytic properties.

Components in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. bohrium.comresearchgate.net The bifunctional nature of thiourea derivatives, with their ability to coordinate to metal centers through the sulfur atom and participate in hydrogen bonding through the N-H groups, makes them excellent candidates for constructing functional MOFs. bohrium.comresearchgate.net

The incorporation of this compound as a ligand in MOFs could lead to materials with several desirable features. The porous nature of MOFs, combined with the anion-binding capability of the thiourea group, could result in materials suitable for selective anion sensing, capture, or separation. bohrium.com The large organic backbone of the ligand would also contribute to the formation of robust frameworks with tunable pore sizes. bohrium.com

Incorporation into Functional Polymer Systems

The functionalization of polymers with thiourea moieties can impart new properties and applications to the resulting materials. annexechem.com By incorporating this compound into a polymer backbone, it is possible to create materials with enhanced thermal stability, flame retardancy, or the ability to act as selective membranes for anion transport. The thiourea group can also act as a cross-linking agent, improving the mechanical properties of the polymer. The specific nature of the cyclotetradecylidene group could introduce unique processing characteristics or lead to polymers with interesting self-assembly properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (Cyclotetradecylideneamino)thiourea, and how can reaction conditions be optimized for yield enhancement?

- Methodological Answer : The synthesis typically involves condensation reactions between cyclotetradecylideneamine and thiourea derivatives. Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalysts : Acidic or basic catalysts (e.g., HCl, triethylamine) accelerate reaction kinetics .

- Temperature Control : Reactions conducted at 60–80°C minimize side products like diethylammonium chloride (common in thiourea syntheses) .

- Data Table : Example reaction yields under varying conditions:

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | HCl | 70 | 78 |

| Ethanol | TEA | 60 | 65 |

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- FTIR : Validate the presence of C=S (thiocarbonyl) stretching at 1250–1350 cm⁻¹ and N-H vibrations at 3200–3400 cm⁻¹ .

- NMR : ¹H NMR identifies cyclotetradecylideneamino protons (δ 1.2–1.8 ppm, multiplet) and thiourea NH signals (δ 8.5–9.5 ppm). ¹³C NMR confirms C=S resonance at ~180 ppm .

- Elemental Analysis : Verify C, H, N, and S percentages within ±0.3% of theoretical values .

Q. What in vitro assays are suitable for preliminary evaluation of biological activities?

- Methodological Answer :

- Antioxidant Assays : DPPH/ABTS radical scavenging (measure IC₅₀ values; compare to ascorbic acid controls) .

- Antibacterial Activity : Broth microdilution (determine MIC against Gram+/Gram– strains) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiourea derivatives across studies?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like pH (thiourea stabilizes soil pH >6.0 in environmental studies ), solvent polarity, and cell line passage numbers.

- Meta-Analysis : Compare data using statistical tools (ANOVA, t-tests) to identify outliers or confounding factors .

- Structural Validation : Re-characterize disputed compounds via single-crystal XRD to confirm purity .

Q. What computational approaches predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock/Vina to model binding to tyrosine kinase or DNA topoisomerase II (common targets for thiourea-based anticancer agents) .

- QSAR Modeling : Correlate substituent effects (e.g., cyclotetradecylidene group hydrophobicity) with bioactivity .

- Data Table : Example docking scores vs. experimental IC₅₀ values:

| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|

| Tyrosine Kinase | -9.2 | 12.4 |

| Topoisomerase II | -8.7 | 18.9 |

Q. How to design a study assessing environmental toxicity of this compound, given conflicting carcinogenicity data?

- Methodological Answer :

- In Vivo Models : Use OECD-compliant rodent studies (oral administration, 90-day exposure) with histopathological analysis of thyroid and liver .

- Dose-Response Analysis : Apply benchmark dose (BMD) modeling to estimate NOAEL/LOAEL .

- Comparative Genomics : Leverage CTD (Comparative Toxicogenomics Database) to cross-reference gene expression changes with known carcinogens .

Methodological Frameworks

- Experimental Design : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize studies on structure-activity relationships or environmental impact .

- Data Analysis : Use Shapiro-Wilk tests for normality checks and Tukey’s HSD for post-hoc comparisons in bioactivity datasets .

Key Pitfalls to Avoid

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.